REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[C:14]2C(=O)OC(C)(C)[O:16][C:15]2=[O:23])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].C(O)=O>C(N(CC)CC)C>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH2:13][CH2:14][C:15]([OH:23])=[O:16])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10]
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Name
|
|
Quantity
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16.1 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=C1C(OC(OC1=O)(C)C)=O
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Name
|
mixture
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Quantity
|
50 mL
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Type
|
reactant
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Smiles
|
|
Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
prepared
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |